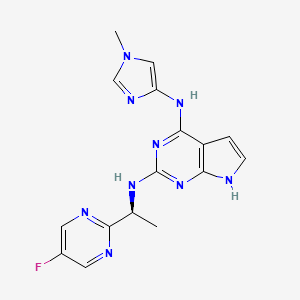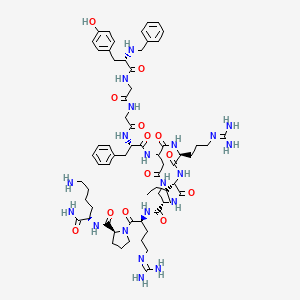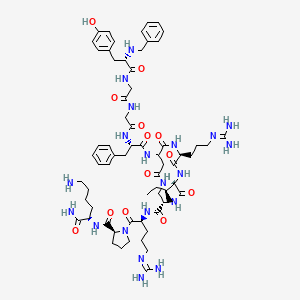
2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “PMID24359159C19a” is a synthetic organic molecule known for its potent inhibitory activity against Janus kinase 2 (JAK2). It is also known to inhibit Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . This compound has shown promise in various therapeutic applications, particularly in the treatment of diseases involving abnormal JAK signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24359159C19a” involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions using reagents such as halogenated compounds and nucleophiles.
Coupling reactions: The final step involves coupling the substituted pyrimidine with other functional groups to form the desired compound.
Industrial Production Methods
Industrial production of “PMID24359159C19a” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
“PMID24359159C19a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
“PMID24359159C19a” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JAK signaling pathways and to develop new inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of JAK kinases in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
The mechanism of action of “PMID24359159C19a” involves the inhibition of Janus kinase 2 (JAK2) by binding to its active site. This prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating various cellular processes. The compound also inhibits Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . The inhibition of these kinases affects multiple signaling pathways, including the JAK-STAT pathway, which is involved in cell growth, differentiation, and immune responses .
相似化合物的比较
Similar Compounds
Tofacitinib: Another JAK inhibitor with a broader spectrum of activity, inhibiting JAK1, JAK2, and JAK3.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
“PMID24359159C19a” is unique due to its high potency and selectivity for JAK2 and JAK1, with significantly lower affinity for JAK3. This selective inhibition profile makes it a valuable tool for studying JAK signaling pathways and developing targeted therapies with potentially fewer side effects compared to broader-spectrum JAK inhibitors .
属性
CAS 编号 |
1220516-48-2 |
|---|---|
分子式 |
C16H16FN9 |
分子量 |
353.36 g/mol |
IUPAC 名称 |
2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25)/t9-/m0/s1 |
InChI 键 |
QHXBWJSQXSYAGG-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
规范 SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770771.png)
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)
